molecular formula C19H21N B11812494 1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine

1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine

Cat. No.: B11812494
M. Wt: 263.4 g/mol
InChI Key: QFBFAIOZZKORIP-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine is an organic compound that belongs to the class of tetrahydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of a corresponding pyridine derivative using hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Further reduction can lead to fully saturated piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas with catalysts like Pd/C or PtO2.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted tetrahydropyridines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic uses due to its structural similarity to bioactive compounds.

    Industry: Used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,6-Tetrahydro-4-phenyl-1-(phenylmethyl)pyridine
  • 1,2,3,6-Tetrahydro-4-(4-chlorophenyl)-1-(phenylmethyl)pyridine

Uniqueness

1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

1-benzyl-4-(4-methylphenyl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C19H21N/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)15-17-5-3-2-4-6-17/h2-11H,12-15H2,1H3

InChI Key

QFBFAIOZZKORIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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